molecular formula C17H22N4O2S B5184115 N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No. B5184115
M. Wt: 346.4 g/mol
InChI Key: CMPDNCBWEADVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide, commonly known as PDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide-based molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation, cancer, and viral replication. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth and proliferation. Additionally, PDP has been shown to inhibit the replication of the hepatitis C virus by targeting the viral non-structural protein 5A (NS5A).
Biochemical and Physiological Effects:
PDP has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). PDP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, PDP has been shown to inhibit the replication of the hepatitis C virus by targeting the viral non-structural protein 5A (NS5A).

Advantages and Limitations for Lab Experiments

One of the main advantages of PDP is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of PDP is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on PDP. One area of research could be the development of PDP-based drugs for the treatment of cancer and viral infections. Another area of research could be the investigation of the mechanism of action of PDP and its effects on various enzymes and pathways. Additionally, future research could focus on improving the solubility of PDP in water to make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of PDP involves the reaction of 6-(1-piperidinyl)-3-pyridazinecarboxylic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain PDP in its pure form.

Scientific Research Applications

PDP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. PDP has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

N,2-dimethyl-5-(6-piperidin-1-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-6-7-14(12-16(13)24(22,23)18-2)15-8-9-17(20-19-15)21-10-4-3-5-11-21/h6-9,12,18H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPDNCBWEADVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCC3)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide

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